molecular formula C15H31N B12559939 N-(3-Cyclohexylpropyl)hexan-1-amine CAS No. 143118-56-3

N-(3-Cyclohexylpropyl)hexan-1-amine

Cat. No.: B12559939
CAS No.: 143118-56-3
M. Wt: 225.41 g/mol
InChI Key: RMYSRSNLPGJOGE-UHFFFAOYSA-N
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Description

N-(3-Cyclohexylpropyl)hexan-1-amine is an organic compound characterized by the presence of a cyclohexylpropyl group attached to a hexan-1-amine backbone. This compound is part of the amine family, which is known for its wide range of applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclohexylpropyl)hexan-1-amine typically involves the reaction of hexan-1-amine with 3-cyclohexylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclohexylpropyl)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(3-Cyclohexylpropyl)hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyclohexylpropyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclohexylpropyl)hexan-1-amine is unique due to its specific combination of a cyclohexylpropyl group and a hexan-1-amine backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

143118-56-3

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

N-(3-cyclohexylpropyl)hexan-1-amine

InChI

InChI=1S/C15H31N/c1-2-3-4-8-13-16-14-9-12-15-10-6-5-7-11-15/h15-16H,2-14H2,1H3

InChI Key

RMYSRSNLPGJOGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCCC1CCCCC1

Origin of Product

United States

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